N-(pentan-2-yl)benzenesulfonamide
Description
N-(Pentan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a pentan-2-ylamine moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The pentan-2-yl substituent introduces a branched alkyl chain, which may influence solubility, lipophilicity, and steric interactions compared to linear or aromatic substituents.
Properties
CAS No. |
67723-08-4 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33g/mol |
IUPAC Name |
N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-7-10(2)12-15(13,14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 |
InChI Key |
JZRHVCORTRGUJJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It inhibits the activity of carbonic anhydrase IX, an enzyme overexpressed in many cancer cells, thereby reducing tumor growth and proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key physicochemical properties (melting point, yield, solubility) and structural features of N-(pentan-2-yl)benzenesulfonamide and related compounds are compared below:
Key Observations:
- Branching vs.
- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., benzyl in ) increase molecular rigidity, whereas aliphatic groups (e.g., pentan-2-yl) offer conformational flexibility .
- Fluorinated Derivatives: Trifluoromethyl groups () significantly increase electronegativity and metabolic stability, making T0901317 a potent LXR agonist (EC50 ~300 nM) .
Pharmacokinetic Predictions
SwissADME predictions () for CS1 suggest moderate lipophilicity (LogP ~3.5) and blood-brain barrier permeability, which may differ for this compound due to its simpler structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
